Structural Elucidation & Characterization of 2-Amino-4-methylpent-4-en-1-ol
Structural Elucidation & Characterization of 2-Amino-4-methylpent-4-en-1-ol
Topic: Type: Technical Whitepaper / Analytical Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists[1]
[1]
Executive Summary & Molecular Context[1]
2-Amino-4-methylpent-4-en-1-ol is a critical chiral building block, predominantly utilized in the synthesis of complex peptidomimetics and natural products, including analogs of Cyclosporin A (specifically as a precursor to the MeBmt amino acid) and various leucine-zipper motifs.[1]
Unlike its saturated counterpart (Leucinol , CAS 502-32-9), this molecule possesses a terminal alkene functionality that introduces unique chemical reactivity and analytical challenges.[1] The presence of the alkene at the
Critical Distinction: Researchers must rigorously distinguish this target from Leucinol. The unsaturated target (often cited with CAS 1315304-23-4 or as a derivative) requires specific handling to preserve the olefinic integrity during characterization.[1]
This guide outlines a self-validating analytical workflow to establish identity, purity, and absolute stereochemistry (
Spectroscopic Profiling: The NMR Logic
The structural integrity of 2-amino-4-methylpent-4-en-1-ol relies on confirming three domains: the amino-alcohol "head," the methylene bridge, and the isobutenyl "tail."[1]
Proton ( H) NMR Signature
Solvent Selection: CDCl
| Domain | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Tail | =CH | 4.75 – 4.85 | Two Singlets (or broad d) | Characteristic geminal alkene protons.[1] Distinct separation indicates rigidity.[1] |
| Tail | -CH | 1.70 – 1.75 | Singlet | Diagnostic of the isobutenyl group; distinguishes from linear alkene isomers.[1] |
| Bridge | -CH | 2.00 – 2.20 | Multiplet (dd or ddd) | Diastereotopic protons due to the adjacent chiral center.[1] |
| Head | -CH- (Chiral Methine) | 2.90 – 3.10 | Multiplet | The "heart" of the chiral center.[1] |
| Head | -CH | 3.30 – 3.65 | ABX System (dd) | Distinct diastereotopic splitting confirms the amino alcohol motif.[1] |
Stereochemical Assignment: The Mosher Protocol
Because the specific rotation
Protocol:
-
Derivatize the amino alcohol with both
- and - -methoxy- -(trifluoromethyl)phenylacetic acid chloride (MTPA-Cl).[1] -
Selectively form the bis-Mosher amide/ester or the N-Mosher amide (chemoselective acylation of the amine is faster).[1]
-
Analyze the
( ) values in H NMR.[1][2][3]
Interpretation Logic:
-
Construct a Newman projection looking down the C-N bond.[1]
-
The MTPA phenyl group will shield protons on one side of the molecule relative to the other diastereomer.[1]
-
Positive
vs Negative values allow you to map the spatial arrangement of the hydroxymethyl vs. the isobutenyl tail.[1]
Chromatographic Purity & Detection Strategies
The molecule lacks a conjugated
HPLC/UPLC Methodologies
Method A: Derivatization (High Sensitivity) [1]
-
Reagent: FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or OPA (o-Phthalaldehyde).[1]
-
Mechanism: Reacts with the primary amine to generate a highly fluorescent or UV-active species.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: ACN / Water (0.1% TFA).[1]
-
Detection: UV @ 265 nm (FMOC) or Fluorescence (OPA).[1]
Method B: Direct Analysis (Universal Detection) [1]
-
Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector).[1]
-
Advantage: Quantifies the native molecule without derivatization kinetics bias.[1]
-
Constraint: Mobile phase must be volatile (use Formic Acid, not Phosphate buffers).
Chiral Purity (Enantiomeric Excess)
To determine ee%, use a chiral stationary phase.[1][4]
-
Column: Chiralpak AD-H or OD-H.[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[1]
-
Note: The amine modifier (DEA) is critical to prevent peak tailing of the free amine.[1]
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this molecule, ensuring no critical attribute is overlooked.
Figure 1: Comprehensive analytical decision matrix for amino-alkenol characterization.
Experimental Protocol: Mosher's Analysis
This protocol is designed to self-validate the absolute configuration.[1]
Materials:
-
Substrate: 5 mg of 2-amino-4-methylpent-4-en-1-ol.[1]
-
Reagents:
-(-)-MTPA-Cl and -(+)-MTPA-Cl.[1] -
Base: Pyridine-d5 (acts as both solvent and base) or Pyridine/CDCl
.[1]
Step-by-Step:
-
Preparation: Dissolve 2 mg of substrate in 0.5 mL deuterated pyridine in an NMR tube.
-
Acylation: Add 1.5 equivalents of
-MTPA-Cl. Shake and allow to stand for 10 minutes. (Reaction is usually instantaneous for primary amines).[1] -
Acquisition: Acquire
H NMR (Spectrum A). -
Replication: Repeat steps 1-3 with a fresh sample and
-MTPA-Cl (Spectrum B).[1] -
Analysis: Tabulate chemical shifts for the -CH
OH protons and the alkene -CH . -
Calculation: Calculate
.-
Validation: If the protons on the "left" of the chiral center have positive
and those on the "right" have negative (or vice versa) in a consistent spatial pattern, the configuration is assigned.[1]
-
Synthesis & Impurity Profile Logic
Understanding the synthesis helps anticipate impurities.[1] The most common route involves the alkylation of a glycine equivalent (e.g., Schöllkopf auxiliary or O'Donnell Schiff base) with methallyl chloride , followed by hydrolysis and reduction.[1]
Figure 2: Synthetic pathway highlighting critical impurity origins (saturation and isomerization).[1]
Impurity Watchlist:
-
Saturated Analog (Leucinol): Occurs if catalytic hydrogenation is used or if the reducing agent is contaminated.[1] Detection: Check for loss of alkene protons (4.8 ppm) and appearance of isopropyl doublet (0.9 ppm).[1]
-
Internal Alkene Isomer: Occurs under strong acidic conditions (migration of double bond).[1] Detection: New olefinic peak around 5.1-5.3 ppm (trisubstituted alkene).[1]
References
-
PubChem. 2-Amino-4-methylpent-4-en-1-ol Compound Summary. National Library of Medicine.[1] [Link][1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1][5] The Assignment of Absolute Configuration by NMR.[1][2][3][5][6][7] Chemical Reviews, 104(1), 17–118.[1][5] (The authoritative guide on Mosher's method). [Link]
-
NIST Chemistry WebBook. 2-Amino-4-methylpentan-1-ol (Leucinol) Data.[1] (Used for comparative exclusion of the saturated analog).[1] [Link][1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458.[1] [Link]
Sources
- 1. 2-Amino-4-methylpentan-1-ol | C6H15NO | CID 79030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
